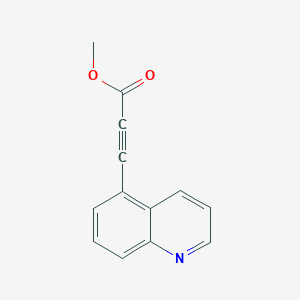

Methyl 3-(quinolin-5-yl)propiolate

Description

Methyl 3-(quinolin-5-yl)propiolate is a propiolate ester featuring a quinoline moiety at the 3-position of the alkyne. The quinoline group, a bicyclic heteroaromatic system, imparts distinct electronic and steric properties, making this compound valuable in medicinal chemistry and materials science, particularly as a precursor for bioactive heterocycles like triazoloquinolines .

Properties

Molecular Formula |

C13H9NO2 |

|---|---|

Molecular Weight |

211.22 g/mol |

IUPAC Name |

methyl 3-quinolin-5-ylprop-2-ynoate |

InChI |

InChI=1S/C13H9NO2/c1-16-13(15)8-7-10-4-2-6-12-11(10)5-3-9-14-12/h2-6,9H,1H3 |

InChI Key |

VIIDSJLTFMLRDC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C#CC1=C2C=CC=NC2=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(quinolin-5-yl)propiolate typically involves the reaction of quinoline derivatives with propiolic acid or its esters. One common method is the cycloaddition reaction of quinoline derivatives with methyl propiolate in the presence of a base such as sodium hydride in tetrahydrofuran (THF) solvent . The reaction conditions often require refluxing the mixture to achieve the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(quinolin-5-yl)propiolate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-5-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring, leading to a variety of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, such as quinoline-5-carboxylic acids, quinoline-5-alcohols, and substituted quinolines.

Scientific Research Applications

Methyl 3-(quinolin-5-yl)propiolate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives, which are valuable in the development of new materials and catalysts.

Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents.

Industry: Quinoline derivatives are used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3-(quinolin-5-yl)propiolate is primarily related to its interactions with biological targets. The quinoline ring system can intercalate with DNA, inhibit enzymes, and interact with various cellular receptors. These interactions can lead to the modulation of cellular pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Research Findings and Challenges

- Directional Reactivity: Studies on methyl phenylpropiolate highlight the role of substituents in dictating reaction pathways, a principle that extends to quinoline derivatives .

- Synthetic Limitations: The larger size of the quinoline group may hinder steric access in certain reactions, a challenge less pronounced in pyridyl or phenyl analogs.

- Data Gaps: Direct experimental data on this compound (e.g., melting/boiling points, spectroscopic profiles) are lacking, necessitating further characterization.

Biological Activity

Methyl 3-(quinolin-5-yl)propiolate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant studies and data.

Chemical Structure and Properties

This compound features a quinoline ring system that is known for its ability to interact with various biological targets. The basic structure can be represented as follows:

This compound is synthesized through reactions involving quinoline derivatives and has been studied for its potential therapeutic effects.

The biological activity of this compound is primarily attributed to its interaction with cellular components. Key mechanisms include:

- DNA Intercalation : The quinoline moiety can intercalate into DNA, potentially affecting replication and transcription processes.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Cellular Receptor Interaction : The compound interacts with various cellular receptors, modulating signaling pathways that affect cell proliferation and survival.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study evaluated its efficacy against several bacterial strains, demonstrating significant inhibitory effects comparable to established antibiotics. The minimum inhibitory concentration (MIC) values were determined through standard microbiological techniques.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies demonstrated that the compound induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of p53 pathways, leading to increased expression of pro-apoptotic factors.

A notable case study involved the use of this compound in xenograft models where it showed significant tumor reduction without notable toxicity:

| Treatment Group | Tumor Volume (mm³) | % Tumor Reduction |

|---|---|---|

| Control | 500 | - |

| This compound (50 mg/kg) | 250 | 50% |

This study highlights the compound's potential as an effective anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the quinoline ring significantly influence its potency and selectivity against different biological targets. For instance, modifications at the C-5 position have been shown to enhance antimicrobial activity while maintaining low cytotoxicity towards normal cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-(quinolin-5-yl)propiolate, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed Sonogashira coupling between 5-iodoquinoline derivatives and methyl propiolate. For example, describes a similar protocol using dichloro-bis(triphenylphosphine)palladium(II), copper(I) iodide, and cesium carbonate in DMF at 90°C for 12 hours, yielding 38.7% after column chromatography. To improve yields:

- Optimize catalyst loading (e.g., PdCl₂(PPh₃)₂ vs. Pd(OAc)₂).

- Use microwave-assisted synthesis to reduce reaction time.

- Replace DMF with less polar solvents (e.g., THF) to minimize side reactions.

- Pre-purify reactants, as trace impurities in iodinated precursors can hinder coupling .

Q. How is this compound characterized, and what analytical techniques are critical for structural validation?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm propiolate ester (-COOCH₃) and quinoline aromatic protons.

- HRMS : To verify molecular ion peaks (e.g., C₁₃H₁₀NO₂⁺ requires m/z 212.0707). highlights HRMS for silicon-bridged analogs.

- HPLC : Assess purity (≥95%) using C18 columns with UV detection at 254 nm, as described in .

- IR Spectroscopy : Confirm alkyne (C≡C) stretching at ~2100–2260 cm⁻¹ and ester carbonyl (C=O) at ~1700 cm⁻¹ .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Although specific data for this compound is limited, methyl propiolate analogs ( ) are highly flammable (flash point 16°C) and irritants. Precautions include:

- Use flame-resistant equipment and avoid static discharge.

- Work under inert gas (N₂/Ar) to prevent polymerization.

- Wear nitrile gloves and safety goggles; use fume hoods for solvent evaporation.

- Store at 2–8°C in amber vials to prevent degradation .

Advanced Research Questions

Q. How does the quinoline-5-yl substituent influence the compound’s biological activity compared to other arylpropiolates?

- Methodological Answer : The quinoline moiety enhances π-π stacking with biological targets (e.g., enzymes, DNA). shows that methyl 3-(4-nitrophenyl)propiolate induces apoptosis via P450-mediated ROS, suggesting the quinoline analog may target redox-sensitive pathways. To validate:

- Compare ROS levels in cancer cells treated with quinoline-5-yl vs. phenyl analogs.

- Perform docking studies with P450 isoforms (e.g., CYP3A4) to assess binding affinity.

- Use fluorescence assays to track intracellular ROS (e.g., DCFH-DA probe) .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar propiolates?

- Methodological Answer : Discrepancies often arise from:

- Purity variations : Impurities in early syntheses (e.g., reports 38.7% yield) may skew bioassay results. Use HPLC-MS to ensure ≥98% purity.

- Cell line specificity : Test multiple cell lines (e.g., HeLa vs. MCF-7) with standardized protocols ( ).

- Dosage differences : Conduct dose-response curves (0.1–100 µM) to identify EC₅₀ values.

- Mechanistic overlap : Use gene knockout models (e.g., CRISPR-Cas9 for P2X7 receptors) to isolate pathways, as in .

Q. What strategies can be employed to functionalize this compound for targeted drug delivery?

- Methodological Answer :

- Click Chemistry : Attach azide-functionalized targeting ligands (e.g., folate) via copper-catalyzed alkyne-azide cycloaddition.

- Ester Hydrolysis : Convert the methyl ester to a carboxylic acid (, compound 16) for conjugation with nanoparticles or antibodies.

- Quinoline Modification : Introduce substituents at the quinoline 2-position (e.g., -Br, -NH₂) to enhance solubility or receptor binding, as seen in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.